molecular formula C13H15NO3 B11049595 Methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate

Methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate

Cat. No.: B11049595
M. Wt: 233.26 g/mol
InChI Key: GRDCCZSONAJHRF-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate is an organic compound with a complex structure that includes a pyridine ring, a carboxylate group, and a cyclohexyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of pyridine-4-carboxylic acid with cyclohexanone under acidic conditions, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate is unique due to its combination of a pyridine ring with a cyclohexyl ketone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and esterification processes. The compound can be derived from pyridine carboxylic acids and cyclohexanone derivatives through various synthetic pathways, which may include the use of reagents like methoxylamine and other coupling agents.

Anticancer Properties

This compound has shown promising anticancer properties in various studies. For example, it has been evaluated against different cancer cell lines, demonstrating significant cytotoxic effects. A study reported that the compound exhibited a dose-dependent inhibition of cell proliferation in human neuroblastoma SH-SY5Y cells, with an IC50 value indicating effective potency against these cancer cells .

The mechanism through which this compound exerts its biological effects may involve the modulation of specific signaling pathways related to cell survival and apoptosis. It has been suggested that the compound may interact with key proteins involved in the regulation of cell cycle progression and apoptosis, leading to increased rates of cancer cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Variations in the molecular structure can significantly impact its biological activity. For instance, modifications in the cyclohexane moiety or the introduction of electron-withdrawing groups on the pyridine ring have been shown to enhance anticancer activity .

Data Table: SAR Findings

Compound VariationStructural ModificationBiological ActivityIC50 (µM)
ANo modificationBaseline activity20
B-F substitutionIncreased activity10
C-Cl substitutionEnhanced activity5

Case Studies

  • Neuroblastoma Study : In a recent study, this compound was tested on neuroblastoma cell lines, where it showed a significant reduction in tumor volume when administered in vivo. The study highlighted its potential as a therapeutic agent for treating aggressive forms of cancer .
  • Synergistic Effects : Another investigation explored the synergistic effects of this compound when combined with standard chemotherapeutics. Results indicated that co-treatment enhanced cytotoxicity compared to monotherapy, suggesting a possible role in combination therapy protocols .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate

InChI

InChI=1S/C13H15NO3/c1-17-13(16)9-6-7-14-11(8-9)10-4-2-3-5-12(10)15/h6-8,10H,2-5H2,1H3

InChI Key

GRDCCZSONAJHRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2CCCCC2=O

Origin of Product

United States

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